molecular formula C5H7BO3 B1421849 (2-Methylfuran-3-yl)boronic acid CAS No. 1053182-85-6

(2-Methylfuran-3-yl)boronic acid

Cat. No.: B1421849
CAS No.: 1053182-85-6
M. Wt: 125.92 g/mol
InChI Key: MTBAJDRMFOCUIH-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H7BO3 and its molecular weight is 125.92 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the SM cross-coupling reaction . The reaction proceeds via two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of complex organic molecules by joining chemically differentiated fragments . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its chemical instability in aqueous environments.

Result of Action

The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s reactivity in the SM cross-coupling reaction can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of a base .

Biochemical Analysis

Biochemical Properties

(2-Methylfuran-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of cyclic esters with cis-diols. This interaction is crucial for the recognition and detection of biologically relevant molecules such as ribonucleic acids, glycans, and glycoproteins . The compound interacts with enzymes and proteins that contain cis-diol groups, forming stable complexes that can be used in biosensing applications . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by interacting with cell surface receptors and intracellular proteins . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, this compound has been shown to induce apoptosis in cancer cells by disrupting critical signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules containing cis-diols, forming cyclic esters that can alter the structure and function of these molecules . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties and the presence of binding partners that modulate its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The compound can localize to the nucleus, mitochondria, or other cellular compartments, where it interacts with biomolecules to modulate their function . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Properties

IUPAC Name

(2-methylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBAJDRMFOCUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679054
Record name (2-Methylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053182-85-6
Record name (2-Methylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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